molecular formula C20H17NO2 B8236023 4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde

4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde

Cat. No. B8236023
M. Wt: 303.4 g/mol
InChI Key: INUBAPZVGSWZDB-UHFFFAOYSA-N
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Description

4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • A study by Emregül and Hayvalı (2006) explored the use of a Schiff base compound derived from 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one and 4-hydroxy-3-methoxy-benzaldehyde for inhibiting steel corrosion in acidic environments. This compound was found to be more effective than its precursors in reducing corrosion rates, emphasizing its potential as a corrosion inhibitor (Emregül & Hayvalı, 2006).

Structural Characterization and Tautomerism

  • Baul et al. (2009) conducted a study characterizing the structures of azo-benzoic acids and their precursors, including benzaldehydes, through various spectroscopic techniques. They discovered that these compounds undergo acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH (Baul et al., 2009).

Intermediate in Anticancer Drug Synthesis

  • Duan et al. (2017) highlighted the significance of 2-((4-substituted phenyl)amino) benzaldehyde as an essential intermediate in synthesizing biologically active compounds for anticancer drugs. They optimized a synthetic method for this compound, achieving a total yield of 59.49% (Duan et al., 2017).

Renewable Benzyl Alcohol Production

  • Research by Pugh et al. (2015) involved engineering Escherichia coli for renewable production of benzyl alcohol, an important intermediate in various industries. They developed a biosynthesis pathway converting glucose to benzyl alcohol, offering a sustainable production method (Pugh et al., 2015).

Antimicrobial and Anticancer Potentials

  • A study by Sigroha et al. (2012) synthesized a series of compounds, including 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones, and evaluated their antimicrobial and anticancer potentials. The study found varying degrees of biological activity based on the substituents on the benzaldehyde portion (Sigroha et al., 2012).

Hemiaminal Formation and Stability

  • Research by Barys et al. (2010) and Kwiecień et al. (2014) investigated the formation of stable hemiaminals and their structural properties. They found that substituents on the phenyl ring significantly influence the formation of these compounds, which have potential applications in various chemical syntheses (Barys et al., 2010); (Kwiecień et al., 2014).

Enzymatic Production of Benzaldehyde

  • Takakura et al. (2022) developed an efficient enzymatic process for producing benzaldehyde from l-phenylalanine, using a mutant form of 4-hydroxymandelate synthase. This method presents a biotechnological approach to synthesizing benzaldehyde, a key intermediate in various industrial applications (Takakura et al., 2022).

Enantioselective Additions and Synthesis

  • Various studies have explored the use of benzaldehyde derivatives in enantioselective syntheses and additions, such as the work by Asami et al. (2015) and Gonsalves et al. (2003), demonstrating the versatility of these compounds in creating chiral molecules with potential pharmaceutical applications (Asami et al., 2015); (Gonsalves et al., 2003).

properties

IUPAC Name

4-(N-[4-(hydroxymethyl)phenyl]anilino)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-14,23H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUBAPZVGSWZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)CO)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(Hydroxymethyl)phenyl)(phenyl)amino)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.